molecular formula C17H24N4O2 B7701818 (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide

货号 B7701818
分子量: 316.4 g/mol
InChI 键: ALRTXKGJKFTQFE-QGOAFFKASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a protein that is involved in the growth and survival of cancer cells, and is a target for cancer therapy. LDK378 is currently being investigated as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), a type of lung cancer that is caused by a genetic mutation in the ALK gene.

作用机制

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide works by inhibiting the activity of the ALK protein, which is involved in the growth and survival of cancer cells. By blocking the activity of ALK, this compound can slow down or stop the growth of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on ALK-positive cancer cells, while sparing normal cells. This selectivity is thought to be due to the specific binding of this compound to the ATP binding site of the ALK protein. This compound has also been shown to have good oral bioavailability, meaning that it can be taken in pill form and absorbed into the bloodstream.

实验室实验的优点和局限性

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the ALK pathway. It also has good selectivity for ALK, which allows for specific targeting of this protein in experiments.
One limitation of this compound is that it is not effective against all types of cancer, as it specifically targets ALK-positive tumors. Additionally, this compound can cause side effects in some patients, such as nausea, diarrhea, and liver toxicity, which can limit its use in certain experiments.

未来方向

There are several future directions for research on (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound in treating ALK-positive NSCLC. Another area of research is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research to identify new targets for cancer therapy that may be synergistic with this compound.

合成方法

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of 4-dimethylaminobenzaldehyde with 2-oxoacetohydrazide to form the Schiff base intermediate. This intermediate is then reacted with azepane and acetic anhydride to form the final product, this compound.

科学研究应用

(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is being studied in clinical trials as a potential treatment for ALK-positive NSCLC. In a phase 1 study, this compound showed promising results in patients with ALK-positive NSCLC, with a response rate of 80%. Further clinical trials are ongoing to evaluate the safety and efficacy of this compound in a larger patient population.

属性

IUPAC Name

2-(azepan-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)15-9-7-14(8-10-15)13-18-19-16(22)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,22)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRTXKGJKFTQFE-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。